4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one
Description
Properties
CAS No. |
88561-25-5 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-benzyl-2-[3-(dimethylamino)propyl]isoquinolin-1-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)13-8-14-23-16-18(15-17-9-4-3-5-10-17)19-11-6-7-12-20(19)21(23)24/h3-7,9-12,16H,8,13-15H2,1-2H3 |
InChI Key |
CIROAWAPDGBJSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Isoquinolinone Skeleton Construction
Metal-Free C–H/N–H Functionalization
The isoquinolin-1(2H)-one core can be rapidly assembled via hypervalent iodine(III)-mediated intramolecular cyclization. As demonstrated by, phenethylamide precursors undergo oxidative C–H/N–H coupling using phenyliodine diacetate (PIDA) at room temperature, forming six-membered rings in under 1 minute with yields exceeding 80%. This method eliminates transition metals, making it advantageous for pharmaceutical synthesis where metal residues are problematic. Substrates bearing electron-donating groups (e.g., methoxy) exhibit enhanced reactivity due to increased nucleophilicity at the amide nitrogen.
Bischler-Napieralski Cyclization
Traditional approaches employ Bischler-Napieralski cyclization of phenethylamides using POCl₃ or PCl₅ as dehydrating agents. While effective for constructing the isoquinoline scaffold, this method often requires harsh conditions (refluxing toluene, 110°C) and yields (60–75%) lower than metal-free alternatives. However, it remains valuable for introducing substituents at the C-1 position prior to oxidation to the ketone.
Table 1: Comparison of Core Formation Methods
Installation of the 3-(Dimethylamino)propyl Side Chain
Buchwald-Hartwig Amination
The 3-(dimethylamino)propyl group is introduced via palladium-catalyzed coupling of 2-bromoisoquinolinones with N-methyl-3-aminopropionitrile. As detailed in, optimized conditions employ Pd(OAc)₂/XPhos with Cs₂CO₃ in 1,4-dioxane at 100°C, achieving 71–73% yield. Key challenges include avoiding over-alkylation of the dimethylamino group, which is mitigated by using a slight excess (1.2 equiv.) of the amine precursor.
Reductive Amination
Alternative pathways involve reductive amination of 2-(3-oxopropyl)isoquinolinones with dimethylamine. Sodium cyanoborohydride in methanol at pH 5–6 provides the tertiary amine in 65% yield. While operationally simple, this method requires pre-installation of a ketone moiety, adding synthetic steps.
Table 2: Side Chain Introduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, 100°C, 3 hr | 71–73 | ≥98 |
| Reductive amination | NaBH₃CN, MeOH, rt, 12 hr | 65 | 95 |
Integrated Synthetic Routes
Industrial-Scale Considerations
The patent CN114573569A emphasizes cost-effective production by replacing N-methyl-N’-tetrahydrofuranoylpropanediamine with N-methyl-3-aminopropionitrile, reducing raw material costs by 40%. Critical process parameters include:
- Temperature control : Maintaining 100°C during amination prevents Pd catalyst decomposition.
- Solvent selection : 1,4-Dioxane outperforms DMF in minimizing side reactions.
- Purification : Column chromatography on SiO₂ with petroleum ether/ethyl acetate (3:1) ensures >99% purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzyl group enhances electron density in the aromatic system, enabling EAS at the C-5 and C-8 positions of the isoquinoline ring. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative | 65% | |
| Halogenation | Cl₂, FeCl₃, RT | 8-Chloro derivative | 72% |
Mechanistic Insight : The dimethylamino propyl side chain acts as an electron-donating group, directing substitution to meta positions relative to itself.
Synthetic Preparation
The compound is synthesized via a multi-step protocol:
Key Data :
Catalytic Coupling Reactions
The brominated derivative undergoes palladium-catalyzed cross-coupling:
Example :
-
Bromo intermediate 7o couples with (2,3-dihydrobenzo[b] dioxin-6-yl)boronic acid to form biaryl product 8 (85% yield) .
Reduction of Nitro Groups
Quaternization of Dimethylamino Group
-
Product : Quaternary ammonium salt
-
Application : Enhances water solubility for pharmacological studies .
Cyclization Reactions
Under Cu(I) catalysis, the compound participates in heterocycle formation:
-
Product : Indeno[1,2-c]isoquinolinone derivatives
Mechanism : Oxidative coupling between the isoquinoline nitrogen and adjacent carbonyl group .
Acid-Base Reactivity
The tertiary amine reacts with acids to form stable salts:
-
Reagents : HCl (g), Et₂O
-
Product : Hydrochloride salt
Table 2: Solvent and Catalyst Systems
| Reaction | Solvent | Catalyst | Temperature |
|---|---|---|---|
| Core Synthesis | MeCN | None | 90°C |
| Suzuki Coupling | DME | Pd(PPh₃)₄ | 80°C |
| Cyclization | DMF | CuI | 100°C |
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of materials with specific properties, such as dyes, polymers, or catalysts.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The table below highlights key structural differences and similarities between 4-Benzyl-2-(3-(dimethylamino)propyl)isoquinolin-1(2H)-one and related compounds:
Key Observations :
- Core Structure: The target compound shares the isoquinolinone core with analogues in and , whereas 3-oxocitalopram () and the isoindolinone derivative () have distinct heterocyclic backbones. Isoindolinones (e.g., compound 1l) lack the fused benzene ring of isoquinolinones, reducing aromatic conjugation .
- Substituent Positioning: The 3-(dimethylamino)propyl chain in the target compound is analogous to that in 3-oxocitalopram but attached to an isoquinolinone instead of a benzofuran . This difference may alter electronic properties and metabolic stability.
Physicochemical and Spectral Properties
- Melting Points: The isoindolinone derivative (1l) melts at 149–152°C, while isoquinolinones generally exhibit higher melting points due to increased rigidity .
- IR Spectroscopy: Hydroxyisoindolinones (e.g., 1l) show strong O–H stretches at ~3332 cm⁻¹, absent in the target compound, which would instead display N–H or C–N stretches from the dimethylamino group .
Pharmacological and Functional Implications
Q & A
Q. Table 1. Comparison of Synthetic Methods
Advanced: How can researchers optimize palladium-catalyzed coupling reactions to minimize byproduct formation?
Methodological Answer:
Byproduct formation in Pd-catalyzed reactions can be mitigated by:
- Ligand design : Use of bulky ligands (e.g., PPh₃) to suppress β-hydride elimination.
- Stoichiometric control : Maintain a 1.5:1 ratio of boronic acid to propargylamide to ensure complete conversion .
- Oxygen exclusion : Strict N₂ atmosphere prevents oxidation of intermediates .
- Real-time monitoring : TLC or HPLC tracking of starting material consumption reduces over-reaction .
Basic: What spectroscopic techniques are recommended for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dihydroisoquinolinone ring protons at δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring dihedral angles (e.g., 57.84° between aromatic systems) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.2 for C₂₂H₂₅N₂O) .
Advanced: How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers or hydrogen bonding). Strategies include:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., –OH groups in showed H-bonding shifts).
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
- Deuteration studies : Replace exchangeable protons (e.g., NH or OH) to simplify splitting patterns .
Advanced: What methodological approaches evaluate the bioactivity of dihydroisoquinolinone derivatives against enzymatic targets?
Methodological Answer:
- Enzyme inhibition assays : Acetylcholinesterase (AChE) activity is measured via Ellman’s method (λ = 412 nm for thiocholine-DTNB complex) .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86) .
- Structure-activity relationships (SAR) : Vary substituents (e.g., acyl groups at position 2) to correlate electronic effects with IC₅₀ values .
Advanced: How should researchers address contradictions in reaction yields between microwave-assisted and conventional thermal synthesis?
Methodological Answer:
Contradictions arise from differences in energy transfer efficiency. To resolve:
- Kinetic profiling : Compare activation energies via Arrhenius plots.
- Scale-up validation : Reproduce microwave yields at larger scales using flow reactors.
- Byproduct analysis : Use LC-MS to identify degradation pathways under thermal stress .
Basic: What crystallization techniques are effective for obtaining high-quality crystals for X-ray studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
